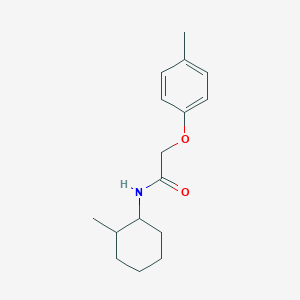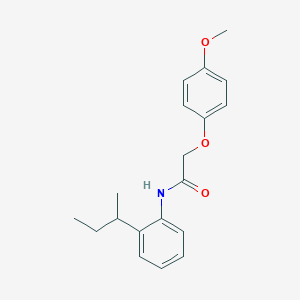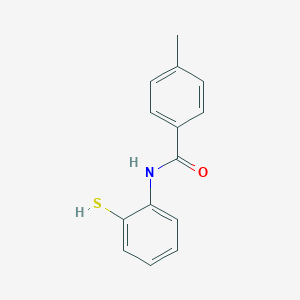![molecular formula C17H14N4OS2 B245924 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific research community due to its potential pharmacological properties. This compound belongs to the class of triazolo-thiadiazoles, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it exerts its biological effects by interacting with various molecular targets, such as enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response. It has also been shown to bind to the DNA of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a wide range of biochemical and physiological effects. For example, it has been found to reduce the levels of reactive oxygen species, which are known to cause cellular damage. It has also been shown to inhibit the growth and proliferation of cancer cells, while having minimal effects on normal cells. Additionally, it has been found to possess antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse pharmacological properties. This allows for a wide range of studies to be conducted, such as anticancer, antimicrobial, and anti-inflammatory assays. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of novel therapeutic agents for various diseases, such as cancer and infectious diseases. Another direction is the investigation of its potential as a dietary supplement, due to its antioxidant properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methoxybenzoyl hydrazine with phenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then treated with chloroacetaldehyde and sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
Research on 6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown that it exhibits potent anticancer, antimicrobial, and antifungal activities. It has also been found to possess significant antioxidant and anti-inflammatory properties. Due to its diverse pharmacological properties, this compound has the potential to be developed into a novel therapeutic agent for various diseases.
Propriétés
Formule moléculaire |
C17H14N4OS2 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
6-(2-methoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4OS2/c1-22-14-10-6-5-9-13(14)16-20-21-15(18-19-17(21)24-16)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clé InChI |
QPBYOPYKYMORNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[Benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B245854.png)
![(6E)-3-[(3,4-dimethoxyphenyl)methyl]-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245855.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)
![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
![7-[(2-chlorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245921.png)
![7-[(3,4-dimethylphenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B245922.png)
![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)
![2-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B245936.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)